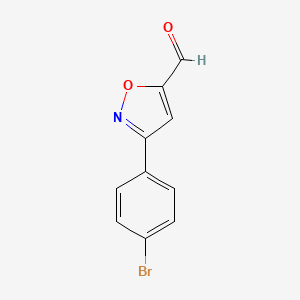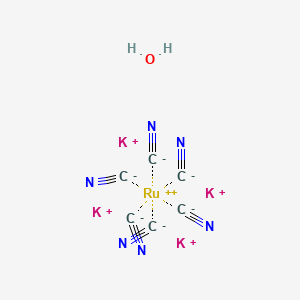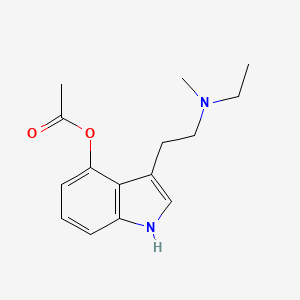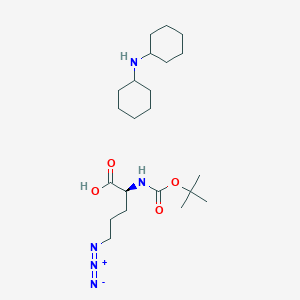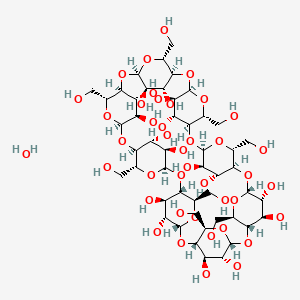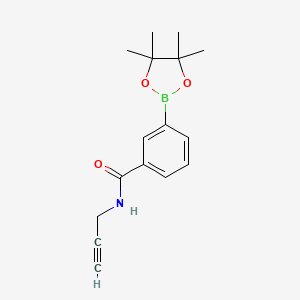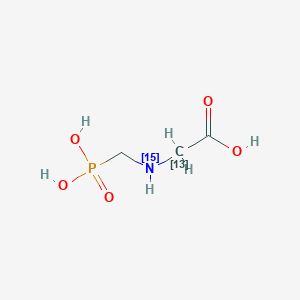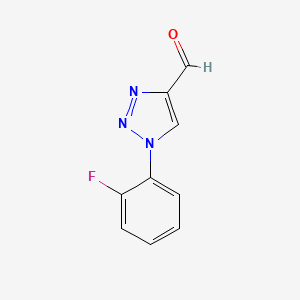
1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Descripción general
Descripción
Chemical compounds are typically described by their molecular formula, structure, and physical properties such as melting point, boiling point, solubility, etc. The compound you mentioned likely belongs to the class of organic compounds known as triazoles, which are heterocyclic compounds containing a five-member ring with three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis of triazole derivatives often involves the reaction of azides with alkynes, a process known as click chemistry .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The reactivity of a compound is largely determined by its molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other substances. These properties can be determined through a variety of laboratory techniques .Aplicaciones Científicas De Investigación
-
Synthesis of 1-(2-Fluorophenyl)pyrazoles
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in the synthesis of 1-(2-fluorophenyl)pyrazoles via a 1,3-dipolar cycloaddition reaction .
- Methods of Application: The process involves the synthesis of 3-Arylsydnones from N-nitroso-2-fluorophenylglycines. These are then used in the synthesis of the corresponding 1-(2-fluorophenyl)pyrazoles by a 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .
- Results or Outcomes: The resulting 1-(2-fluorophenyl)pyrazoles are characterized by NMR spectroscopy .
-
1H-Pyrazolo[3,4-b]pyridines
- Scientific Field: Biomedical Applications
- Application Summary: 1H-Pyrazolo[3,4-b]pyridines, which are structurally similar to 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, have been described in more than 5500 references and 2400 patents. They have diverse substituents at positions N1, C3, C4, C5, and C6 .
- Methods of Application: The synthesis of these compounds often starts from a preformed pyrazole or pyridine .
- Results or Outcomes: These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
-
Synthesis of 1-(2-Fluorophenyl)pyrazoles
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in the synthesis of 1-(2-fluorophenyl)pyrazoles via a 1,3-dipolar cycloaddition reaction .
- Methods of Application: The process involves the synthesis of 3-Arylsydnones from N-nitroso-2-fluorophenylglycines. These are then used in the synthesis of the corresponding 1-(2-fluorophenyl)pyrazoles by a 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .
- Results or Outcomes: The resulting 1-(2-fluorophenyl)pyrazoles are characterized by NMR spectroscopy .
-
Biological Potential of Indole Derivatives
- Scientific Field: Biomedical Applications
- Application Summary: Indole derivatives, which are structurally similar to 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives .
- Methods of Application: The synthesis of these compounds often starts from a preformed indole .
- Results or Outcomes: Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-fluorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O/c10-8-3-1-2-4-9(8)13-5-7(6-14)11-12-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYFVSSVKFDUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Boc-2,7-diazaspiro[4.5]decane oxalate](/img/structure/B1443847.png)
![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1443848.png)
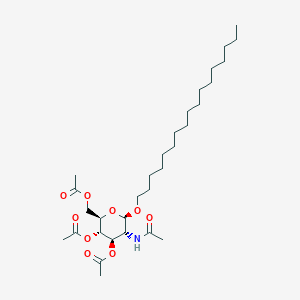
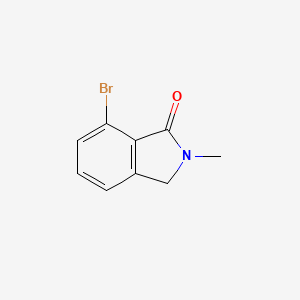
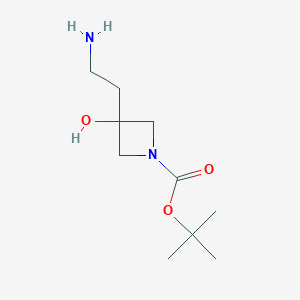
![1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1443855.png)

